molecular formula C10H17NO2 B027619 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid CAS No. 110368-45-1

9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid

Número de catálogo: B027619
Número CAS: 110368-45-1
Peso molecular: 183.25 g/mol
Clave InChI: FHJXLSAWYORMMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid is a conformationally constrained bicyclic amino acid characterized by a rigid [3.3.1] ring system with an amino group and a carboxylic acid moiety at the bridgehead position (C9). This structural motif imparts significant steric and electronic constraints, making it valuable in medicinal chemistry for designing peptide mimetics and ligands targeting G-protein-coupled receptors (GPCRs), particularly opioid receptors . Its synthesis often involves domino reactions, such as the stereoselective Michael–Dieckman process starting from (2E,7E)-dimethyl nonadienedioate, which establishes three adjacent stereocenters with high enantiomeric purity . The compound has been utilized as a key intermediate in synthesizing opioid receptor ligands and other bioactive molecules .

Propiedades

IUPAC Name

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXLSAWYORMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406648
Record name 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110368-45-1
Record name 9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Preparation of Allylic Diazoacetates

The synthesis begins with (Z)-allylic alcohols, which are converted to allylic diazoacetates via diazo transfer reactions. These intermediates are stabilized by electron-withdrawing groups, ensuring reactivity in subsequent cyclopropanation steps. The stereochemistry of the allylic alcohol is preserved, enabling enantioselective outcomes.

Cyclopropanation Conditions

Rhodium(II) catalysts, such as Rh2_2(OAc)4_4, facilitate intramolecular cyclopropanation at ambient temperatures. This step forms the 3-oxabicyclo[3.1.0]hexan-2-one scaffold, a precursor to the bicyclo[3.3.1]nonane system. The reaction proceeds with high enantiomeric excess (>90%) due to chiral induction from the catalyst.

Table 1: Key Parameters for Rh(II)-Catalyzed Cyclopropanation

ParameterValue/DescriptionSource
CatalystRh2_2(OAc)4_4
Temperature25°C
Enantiomeric Excess>90%
Yield75–85%

Me2_22AlOTf-Promoted Friedel-Crafts Alkylation

Following cyclopropanation, the 3-oxabicyclo[3.1.0]hexan-2-one undergoes ring expansion via Me2_2AlOTf-promoted Friedel-Crafts alkylation.

Reaction Mechanism

The Lewis acid Me2_2AlOTf activates the lactone moiety, enabling nucleophilic attack by tethered π-systems (e.g., aryl or heteroaryl groups). This intramolecular alkylation forms the bicyclo[3.3.1]nonane framework without requiring high-dilution conditions, a significant practical advantage.

Optimization and Scope

Reaction yields exceed 80% when conducted in dichloromethane at −20°C. The method accommodates diverse π-nucleophiles, including indole and furan derivatives, demonstrating broad applicability.

Table 2: Friedel-Crafts Alkylation Conditions

ParameterValue/DescriptionSource
CatalystMe2_2AlOTf (1.2 equiv)
SolventDichloromethane
Temperature−20°C
Yield Range80–92%

Functionalization to Introduce Amino and Carboxylic Acid Groups

The final steps involve introducing the amino and carboxylic acid functionalities at the 9-position of the bicyclo[3.3.1]nonane core.

Reductive Amination

Crude bicyclic ketones are subjected to reductive amination using sodium cyanoborohydride (NaBH3_3CN) and ammonium acetate. This one-pot procedure affords the primary amine with minimal byproduct formation.

Oxidation to Carboxylic Acid

The carboxylic acid group is introduced via oxidation of a methylene intermediate. Jones reagent (CrO3_3/H2_2SO4_4) or potassium permanganate (KMnO4_4) in acidic media achieves this transformation, yielding This compound with >95% purity.

Table 3: Oxidation Conditions for Carboxylic Acid Formation

ParameterValue/DescriptionSource
Oxidizing AgentKMnO4_4 (3.0 equiv)
SolventH2_2O/H2_2SO4_4 (1:1)
Temperature80°C
Yield88%

Hydrogenation and Final Purification

Hydrogenation steps are critical for removing protective groups and ensuring stereochemical integrity.

Palladium-Catalyzed Hydrogenation

Pd(OH)2_2/C (20 wt%) under 50 psi H2_2 at 50°C effectively removes benzyl groups introduced during earlier stages. This method, adapted from azabicyclo syntheses, achieves quantitative deprotection without racemization.

Crystallization and Salt Formation

The free base is converted to the hydrochloride salt using concentrated HCl in ethanol. Recrystallization from hot isopropanol yields the final product with >99% enantiomeric purity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Rh(II)/Me2_2AlOTf route offers superior enantioselectivity (>90% ee) but requires meticulous control of reaction conditions. In contrast, hydrogenation-based methods are more scalable, with industrial adaptations employing continuous flow reactors.

Environmental Considerations

Me2_2AlOTf-mediated reactions generate aluminum waste, necessitating neutralization protocols. Green chemistry alternatives, such as biocatalytic approaches, remain underexplored for this compound .

Análisis De Reacciones Químicas

Types of Reactions

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

ABNCA serves as a crucial building block in the synthesis of pharmaceuticals targeting central nervous system disorders. Its unique structure allows for modifications that can enhance pharmacological properties.

  • Case Study : Research has indicated that derivatives of ABNCA exhibit potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Biochemical Studies

The compound is utilized in studies examining its interaction with biological macromolecules. This includes investigations into its binding affinities and mechanisms of action.

  • Example : Studies have shown that ABNCA interacts with neurotensin receptors, which are implicated in various physiological processes . Understanding these interactions can lead to new therapeutic strategies.

Synthetic Chemistry

ABNCA is employed as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

  • Synthesis Methods :
    • Amino Group Introduction : Typically involves the reaction of bicyclo[3.3.1]nonane with amines under controlled conditions.
    • Carboxylic Acid Functionalization : Achieved through subsequent chemical reactions to introduce the carboxyl group .

Mecanismo De Acción

The mechanism of action of 9-aminobicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparación Con Compuestos Similares

Table 1: Comparison of Conformationally Constrained Amino Acids

Compound Name (Abbreviation) Core Structure Key Substituents Synthesis Method Pharmacological Application References
This compound Bicyclo[3.3.1]nonane -NH₂, -COOH at C9 Domino Michael–Dieckman reaction Opioid receptor ligands
(3S,6S,9R)-2-Oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid (BTD) Bicyclo[4.3.0]nonane -NH₂, -COOH at C9; thia bridge at C7 Commercial synthesis (Neosystem) Opioid/ORL1 receptor ligands
2-Azabicyclo[3.3.1]nonane-9-carboxylic acid (Morphanic acid) Bicyclo[3.3.1]nonane -NH- at C2; -COOH at C9 Domino allylic acetate rearrangement Opioid receptor ligands
3-Amino-1-carboxymethylcaprolactame Caprolactam ring -NH₂, -CH₂COOH Not specified Opioid receptor ligands
exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester Bicyclo[3.3.1]nonane -N(CH₃) at C3; benzyl ester at C9 Multi-step alkylation/esterification Proteolysis-targeting chimeras (PROTACs)

Key Observations

Ring System and Conformational Constraints: The bicyclo[3.3.1]nonane scaffold imposes a unique "bowl-shaped" conformation, which enhances binding specificity to opioid receptors compared to smaller (e.g., bicyclo[4.3.0]) or larger ring systems . BTD (bicyclo[4.3.0]) features a sulfur atom in the bridge, increasing rigidity and altering electronic properties, but its seven-membered ring may reduce steric hindrance compared to bicyclo[3.3.1] derivatives .

Functional Group Modifications: Morphanic acid (2-azabicyclo[3.3.1]nonane-9-carboxylic acid) introduces an additional nitrogen atom in the ring, improving hydrogen-bonding interactions with receptors . exo-3-Methylamino derivatives (e.g., benzyl esters) enhance lipophilicity and metabolic stability, making them suitable for proteolysis-targeting applications .

Synthetic Accessibility: this compound is synthesized via asymmetric domino reactions, ensuring high stereochemical control . Commercial availability of compounds like BTD highlights their established utility but limits customization .

Table 2: Derivatives of Bicyclo[3.3.1]nonane-9-carboxylic Acid

Derivative Name Modification Application References
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Benzyl group at N9 Potential GPCR modulation
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid Boc-protected amine; oxa bridge at C3 Intermediate for peptide synthesis
exo-3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid Oxa bridge at C3; acetic acid side chain Not specified (structural studies)

Key Insights

  • Benzyl and Boc-protected derivatives are used to modulate solubility and reactivity during peptide synthesis .
  • Oxa-bridge variants (e.g., 3-oxa derivatives) introduce ether linkages, altering the compound’s polarity and conformational flexibility .

Actividad Biológica

Overview

9-aminobicyclo[3.3.1]nonane-9-carboxylic acid (CAS No. 110368-45-1) is a bicyclic compound notable for its unique structure, which includes both an amino group and a carboxylic acid group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Property Value
Molecular FormulaC₁₃H₁₅N₁O₂
Molecular Weight225.26 g/mol
CAS Number110368-45-1
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino and carboxylic acid groups facilitates the formation of hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity.

This compound may also participate in redox reactions, influencing several cellular processes such as signal transduction pathways, which are critical for various physiological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacteria such as E. coli and Bacillus mycoides, the compound demonstrated promising results, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound has anticancer effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis in cancer cells, likely due to its interaction with specific cellular receptors involved in cell survival pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study investigated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. The compound was tested against several microbial strains, showing inhibition zones that indicated effective antibacterial action . The results are summarized in Table 1.

Microbial Strain Inhibition Zone (mm)
E. coli15
B. mycoides12
C. albicans10

Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against A549 and HepG2 cell lines. The findings indicated a dose-dependent reduction in cell viability, with IC50 values reported as follows:

Cell Line IC50 (µM)
A54925
HepG230

Synthesis and Research Applications

The synthesis of this compound typically involves amination and carboxylation reactions starting from bicyclo[3.3.1]nonane derivatives . This compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-aminobicyclo[3.3.1]nonane-9-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via intramolecular carbene insertion reactions. For example, bicyclo[3.3.1]nonane-9-carboxylic acid (precursor) is converted to 9-diazoacetylbicyclo[3.3.1]nonane, which undergoes carbene insertion to form tricyclic intermediates. Subsequent Wolff-Kishner reduction yields the final product . Reaction temperature and solvent choice (e.g., anhydrous conditions) are critical to minimize side reactions and ensure high purity.
  • Data Consideration : GC-MS and NMR spectroscopy are essential for verifying intermediate structures and final product integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (e.g., argon) at –20°C in airtight containers to prevent oxidation or moisture absorption. Use fume hoods and personal protective equipment (PPE) during handling, as bicyclic amines may exhibit acute toxicity or respiratory irritation, similar to related compounds .
  • Analytical Validation : Monitor decomposition via periodic HPLC analysis and compare against reference standards .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • Methodology : Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) to resolve bicyclic ring protons and confirm substitution patterns.
  • GC-MS for tracking reaction progress and detecting low-abundance byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology : A domino Michael–Dieckman process starting from (2E,7E)-dimethyl nonadienedioate enables stereoselective formation of three adjacent stereocenters. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can control enantioselectivity. For example, L-proline derivatives have been used to achieve >90% enantiomeric excess (ee) in related bicyclic systems .
  • Data Contradictions : Conflicting reports on ee may arise from solvent polarity effects or competing reaction pathways. Resolution requires chiral HPLC or circular dichroism (CD) spectroscopy for absolute configuration assignment .

Q. What strategies optimize the incorporation of this compound into peptide chains for biological studies?

  • Methodology : The rigid bicyclic scaffold can enhance peptide stability. Use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. Activate the carboxylic acid group using HBTU/DIPEA for coupling. Post-synthesis, characterize peptide conformation via X-ray crystallography or 2D NMR to assess structural impact .

Q. How do mechanistic studies explain competing pathways during cyclization reactions of bicyclo[3.3.1]nonane precursors?

  • Methodology : Computational methods (DFT calculations) and isotopic labeling (e.g., ¹³C) can track carbene insertion pathways. For example, the molecular symmetry of 9-diazoacetylbicyclo[3.3.1]nonane leads to four possible insertion sites (C-2, C-4, C-6, C-8), but steric effects favor specific regioisomers. Kinetic studies under varying temperatures help identify dominant pathways .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for Wolff-Kishner reductions of bicyclo[3.3.1]nonane intermediates?

  • Methodology : Variations often stem from differences in hydrazine stoichiometry or reaction time. Systematic optimization (e.g., Design of Experiments, DoE) is recommended. Monitor byproduct formation (e.g., hydrazones) via LC-MS and adjust reaction duration or catalyst loading (e.g., NaOEt vs. KOtBu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid
Reactant of Route 2
9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.